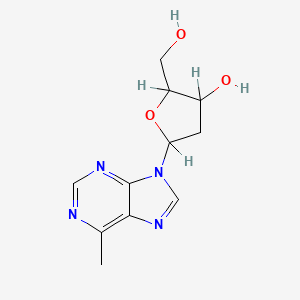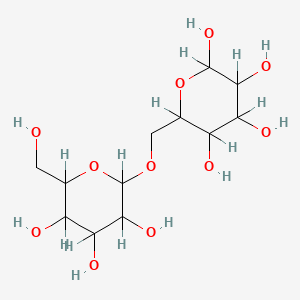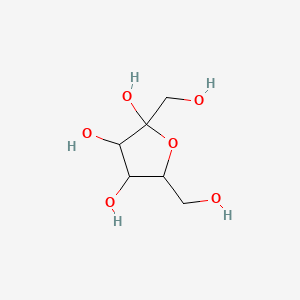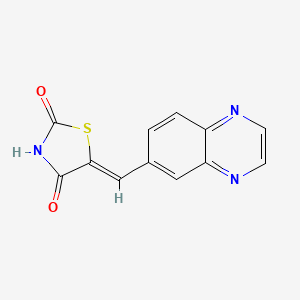![molecular formula C10H15N5O11P2 B7824585 [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Vue d'ensemble
Description
The compound [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. This compound is structurally related to nucleic acids and plays a crucial role in various biochemical processes. It is characterized by the presence of a purine base, a ribose sugar, and a phosphate group, making it a key component in the synthesis and function of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base, 2-amino-6-oxo-3H-purine, is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds under controlled conditions.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to introduce the phosphono hydrogen phosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, stringent control of reaction conditions, and efficient purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphonate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the purine base can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or amines, carried out in polar solvents such as water or alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biochemical properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also employed in studies of nucleotide analogs and their interactions with enzymes and other biomolecules.
Biology
In biological research, this compound is crucial for studying the mechanisms of DNA and RNA synthesis, repair, and replication. It serves as a substrate for various enzymes involved in nucleic acid metabolism and is used in assays to investigate enzyme kinetics and inhibition.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, including diagnostic kits and therapeutic agents. It is also employed in the development of new materials with specific biochemical properties.
Mécanisme D'action
The mechanism of action of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound acts as a substrate for DNA and RNA polymerases, enzymes that catalyze the synthesis of nucleic acids. By incorporating into the growing nucleic acid chain, it can disrupt normal synthesis and function, leading to the inhibition of cell proliferation in pathogens and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): ATP is a nucleotide that serves as a primary energy carrier in cells. It shares structural similarities with [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate but has three phosphate groups.
Guanosine Monophosphate (GMP): GMP is another nucleotide involved in various biochemical processes. It has a similar purine base but differs in the sugar and phosphate groups.
Cytidine Triphosphate (CTP): CTP is a nucleotide used in the synthesis of RNA. It has a different base (cytosine) but shares the ribose sugar and phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical reactions and interactions. Its ability to act as a substrate for nucleic acid polymerases and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824512.png)


![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)


![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824607.png)

